molecular formula C10H10BrI B8489363 5-(Bromomethyl)-6-iodoindane

5-(Bromomethyl)-6-iodoindane

Cat. No.: B8489363
M. Wt: 336.99 g/mol
InChI Key: PJRMURDIXTXDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromomethyl)-6-iodoindane is a useful research compound. Its molecular formula is C10H10BrI and its molecular weight is 336.99 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrI

Molecular Weight

336.99 g/mol

IUPAC Name

5-(bromomethyl)-6-iodo-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H10BrI/c11-6-9-4-7-2-1-3-8(7)5-10(9)12/h4-5H,1-3,6H2

InChI Key

PJRMURDIXTXDMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)I)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (6-iodo-2,3-dihydro-1H-inden-5-yl)methanol (36 mg, 0.131 mmol) and carbon tetrabromide (52 mg, 0.158 mmol) in dichloromethane (1 mL) at 0° C. under N2, was added triphenylphosphine (41 mg, 0.158 mmol). The resulting solution was allowed to warm to room temperature and was stirred for 4 h. Another portion of carbon tetrabromide (52 mg, 0.158 mmol) and triphenylphosphine (41 mg, 0.158 mmol) was added to the mixture at 0° C. The reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo. The residue was purified by flash chromatography (Si, 1% EtOAc in hexanes) to afford 5-(bromomethyl)-6-iodoindane (44.4 mg, 100%). 1H NMR (500 MHz, CDCl3) δ 7.72 (s, 1H), 7.36 (s, 1H), 4.62 (s, 2H), 2.89 (m, 4H), 2.11-2.07 (m, 2H).
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step Two
Quantity
41 mg
Type
reactant
Reaction Step Two

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